Tubulin/NRP1-IN-1

CAS No.:

Cat. No.: VC16593007

Molecular Formula: C28H37N5O8

Molecular Weight: 571.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H37N5O8 |

|---|---|

| Molecular Weight | 571.6 g/mol |

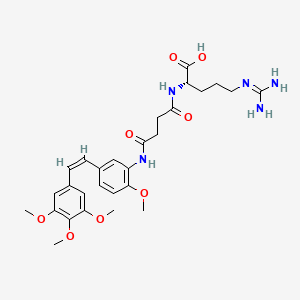

| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid |

| Standard InChI | InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1 |

| Standard InChI Key | BNWIVWQCCFRSQN-FQQSSWHASA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

| Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O |

Introduction

Molecular and Chemical Properties of Tubulin/NRP1-IN-1

Structural Characteristics

Tubulin/NRP1-IN-1 (CAS No. 2983719-82-8) has a molecular formula of C28H37N5O8 and a molecular weight of 571.62 g/mol . The compound’s structure integrates functional groups that enable simultaneous interaction with tubulin’s colchicine-binding site and NRP1’s extracellular domain. This bifunctional design is critical for its dual inhibitory activity, as confirmed by biochemical assays showing distinct binding affinities for both targets .

Table 1: Key Chemical Properties of Tubulin/NRP1-IN-1

| Property | Value |

|---|---|

| CAS Number | 2983719-82-8 |

| Molecular Formula | C28H37N5O8 |

| Molecular Weight | 571.62 g/mol |

| IC50 (Tubulin) | 0.71 μM |

| IC50 (NRP1) | 0.85 μM |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Mechanism of Action: Dual Inhibition of Tubulin and NRP1

Tubulin Inhibition and Antimitotic Effects

Tubulin/NRP1-IN-1 binds to the colchicine site of β-tubulin, destabilizing microtubule polymerization and triggering mitotic arrest . This mechanism is analogous to classical tubulin inhibitors such as vinca alkaloids but with improved specificity for cancer cells. In prostate tumor cell lines, the compound induces G2/M phase arrest, leading to apoptotic cell death via caspase-3/7 activation .

NRP1 Antagonism and Signaling Interference

Neuropilin-1 (NRP1) is a transmembrane receptor implicated in angiogenesis, tumor progression, and drug resistance . Tubulin/NRP1-IN-1 inhibits NRP1 by blocking its interaction with vascular endothelial growth factor (VEGF) and semaphorin ligands, thereby suppressing downstream pathways such as VEGF receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) signaling . Proteomic studies reveal that NRP1 inhibition stabilizes adherens junctions by reducing VE-cadherin internalization, thereby normalizing vascular permeability and limiting metastatic dissemination .

Synergistic Effects of Dual Targeting

The concurrent inhibition of tubulin and NRP1 creates a synergistic antitumor effect:

-

Microtubule Disruption: Impairs cell division and promotes apoptosis.

-

NRP1 Blockade: Suppresses pro-angiogenic signaling and enhances drug delivery by vascular normalization .

This dual action is particularly effective in tumors overexpressing NRP1, a hallmark of aggressive and therapy-resistant cancers .

Preclinical Efficacy and Pharmacological Profile

In Vitro Anticancer Activity

In prostate cancer cell lines (e.g., PC-3, LNCaP), Tubulin/NRP1-IN-1 reduces cell viability by 50–70% at 1 μM concentrations . Apoptosis induction is evidenced by increased Annexin V staining and PARP cleavage. Comparatively, the compound shows selective cytotoxicity toward cancer cells over non-malignant fibroblasts, suggesting a favorable therapeutic index .

Table 2: In Vitro Activity of Tubulin/NRP1-IN-1 in Prostate Cancer Models

| Cell Line | Viability Reduction (%) | Apoptosis Induction (Fold Change) |

|---|---|---|

| PC-3 | 68 ± 5 | 3.2 ± 0.4 |

| LNCaP | 72 ± 6 | 3.8 ± 0.6 |

| DU-145 | 65 ± 4 | 2.9 ± 0.3 |

Overcoming Drug Resistance

NRP1 upregulation is a recognized mechanism of adaptive resistance to targeted therapies, including BRAF and MET inhibitors . In melanoma and breast cancer models, NRP1 silencing restores sensitivity to these agents by preventing EGFR/IGF1R-mediated survival signaling . Tubulin/NRP1-IN-1’s capacity to concomitantly inhibit NRP1 and tubulin positions it as a strategic tool to circumvent resistance. For example, in MET-addicted gastric carcinoma cells, NRP1 inhibition suppresses EGFR upregulation, resensitizing tumors to MET-targeted drugs .

Therapeutic Implications and Future Directions

Prostate Cancer Management

The compound’s efficacy in prostate cancer models underscores its potential as a first-line or adjuvant therapy. Given the limited options for metastatic castration-resistant prostate cancer (mCRPC), Tubulin/NRP1-IN-1’s dual mechanism could address both tumor proliferation and angiogenesis.

Combination Therapy Strategies

Co-administration with immune checkpoint inhibitors or VEGF-targeted agents may enhance antitumor immune responses and vascular normalization. Preclinical data suggest that NRP1 inhibition augments T-cell infiltration into tumors, synergizing with PD-1/PD-L1 blockade .

Pharmacokinetic Optimization

Current data lack detailed pharmacokinetic profiles, necessitating further studies on bioavailability, metabolism, and toxicity. Structural modifications could improve blood-brain barrier penetration for applications in brain metastases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume